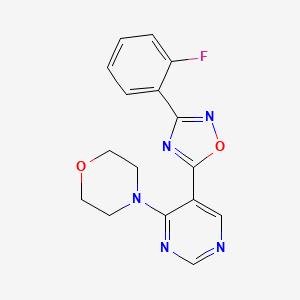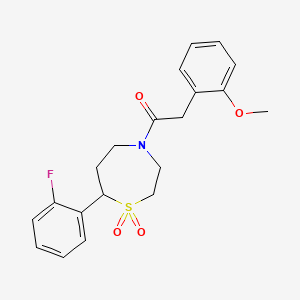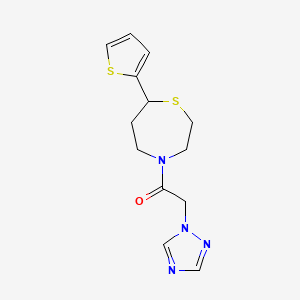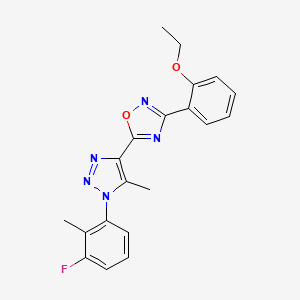![molecular formula C16H23ClN2O2 B2771066 1-[2-(3-Chlorophenyl)-2-methoxypropyl]-3-cyclopentylurea CAS No. 1798487-19-0](/img/structure/B2771066.png)
1-[2-(3-Chlorophenyl)-2-methoxypropyl]-3-cyclopentylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Chlorophenyl)-2-methoxypropyl]-3-cyclopentylurea is a synthetic organic compound with a complex structure It features a chlorophenyl group, a methoxypropyl chain, and a cyclopentylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Chlorophenyl)-2-methoxypropyl]-3-cyclopentylurea typically involves multiple steps. One common approach is to start with the chlorination of a phenyl ring to introduce the 3-chlorophenyl group. This is followed by the formation of the methoxypropyl chain through a series of alkylation reactions. Finally, the cyclopentylurea moiety is introduced via a urea formation reaction, often using cyclopentyl isocyanate as a reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Chlorophenyl)-2-methoxypropyl]-3-cyclopentylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the chlorine atom can produce various substituted phenyl derivatives.
Scientific Research Applications
1-[2-(3-Chlorophenyl)-2-methoxypropyl]-3-cyclopentylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological pathways and interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-Chlorophenyl)-2-methoxypropyl]-3-cyclopentylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone (3-CMC): A synthetic cathinone with a similar chlorophenyl group.
Thiophene Derivatives: Compounds with a thiophene ring that exhibit similar chemical reactivity.
Uniqueness
1-[2-(3-Chlorophenyl)-2-methoxypropyl]-3-cyclopentylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypropyl chain and cyclopentylurea moiety differentiate it from other chlorophenyl-containing compounds, providing unique opportunities for research and application.
Properties
IUPAC Name |
1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyclopentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(21-2,12-6-5-7-13(17)10-12)11-18-15(20)19-14-8-3-4-9-14/h5-7,10,14H,3-4,8-9,11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEDJVKFFLJBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1CCCC1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2770986.png)

![5-(benzylsulfanyl)-7-cyclopropyl-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2770989.png)


![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2770994.png)
![Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2770995.png)
![(E)-N'-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B2770998.png)
![6-methoxy-2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole](/img/structure/B2770999.png)
![9,11-Dichloro-3-(4-methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene](/img/structure/B2771000.png)
![4-(dimethylamino)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2771001.png)
![N-(3-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2771002.png)
![5-chloro-N-[1-(5-methylfuran-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2771005.png)
